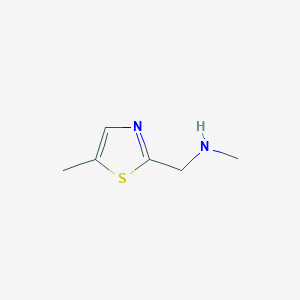
N-メチル-1-(5-メチル-1,3-チアゾール-2-イル)メタンアミン二塩酸塩
概要
説明
“N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 933751-05-4 . It has a molecular weight of 129.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N2S/c1-6-2-5-3-7-4-8-5/h3-4,6,8H,2H2,1H3 . This indicates that the compound has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 129.21 . It is stored at a temperature of 28 C . The InChI code is 1S/C5H9N2S/c1-6-2-5-3-7-4-8-5/h3-4,6,8H,2H2,1H3 .科学的研究の応用
抗真菌作用
化合物N-メチル-1-(5-メチル-1,3-チアゾール-2-イル)メタンアミン二塩酸塩は、その抗真菌作用について評価されています。 例えば、50 μg/mLの用量で、Colletotrichum orbiculare、Botrytis cinerea、およびRhizoctonia solaniなどの病原体に対して試験されており、プロピコナゾールなどの市販の殺菌剤と比較して有望な結果を示しています .
生物活性
生物活性の世界では、問題の化合物を含むチアゾール誘導体は、有意な鎮痛および抗炎症活性を示しています。 さらに、一部の誘導体は、ヒト腫瘍細胞株に対して細胞毒性を示しており、がん研究における潜在的な用途を示唆しています .
作用機序
Target of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary, but they often interact with enzymes or receptors in the body to exert their effects.
Mode of Action
The mode of action of thiazole compounds depends on their specific structure and the target they interact with. For example, some thiazole compounds can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways depending on their specific targets. For instance, some thiazole compounds can inhibit the synthesis of certain proteins, disrupt cell division, or block the action of specific enzymes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole compounds can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its pharmacokinetics .
Result of Action
The result of a thiazole compound’s action can range from analgesic and anti-inflammatory effects to antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances in the body .
生化学分析
Biochemical Properties
N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain microbial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins involved in cell signaling pathways also highlights its potential as a therapeutic agent . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, its impact on cellular metabolism includes altering the metabolic flux and levels of various metabolites .
Molecular Mechanism
At the molecular level, N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with the active sites of enzymes, resulting in changes in their conformation and activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s activity and efficacy. For instance, the compound may undergo oxidation and conjugation reactions, resulting in the formation of metabolites with different biological activities .
Transport and Distribution
The transport and distribution of N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can influence the compound’s localization and accumulation within different cellular compartments . The distribution of the compound within tissues also determines its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with biomolecules and its overall efficacy . For example, the compound’s presence in the nucleus may influence gene expression, while its localization in the cytoplasm may affect enzyme activity .
特性
IUPAC Name |
N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-3-8-6(9-5)4-7-2/h3,7H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMNSOCRUQVCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
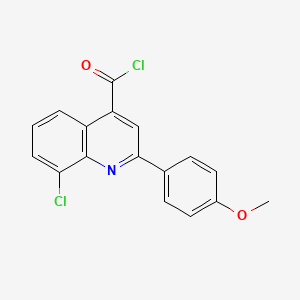
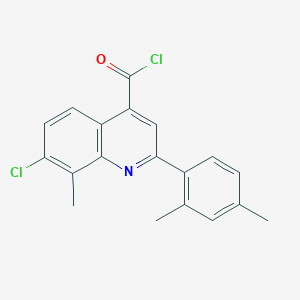
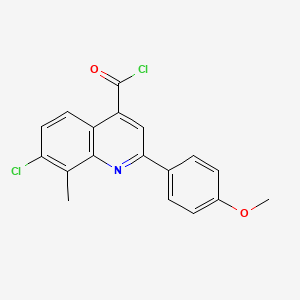
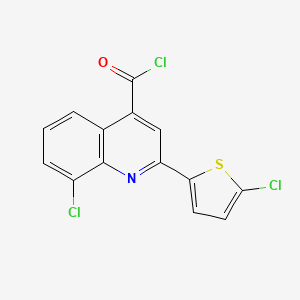

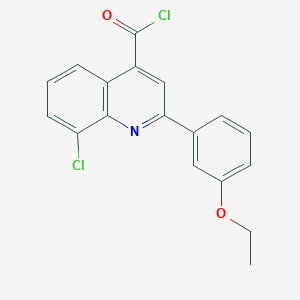
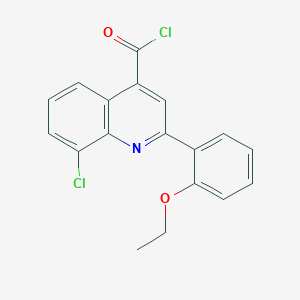
![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420675.png)
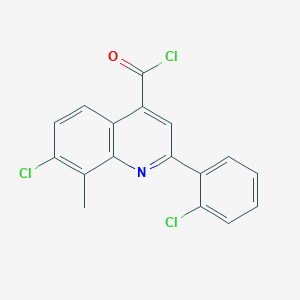
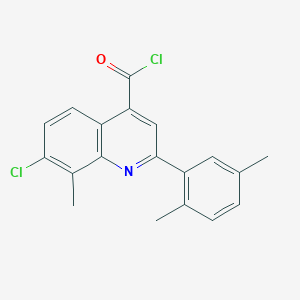
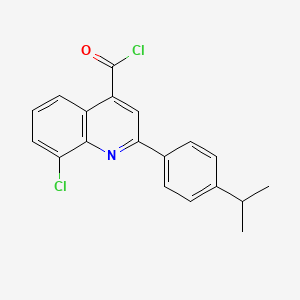


![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420683.png)
